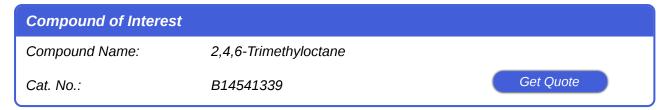


Technical Guide: 2,4,6-Trimethyloctane (CAS Number: 62016-37-9)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **2,4,6-Trimethyloctane**, a branched alkane hydrocarbon. The information presented herein is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document details the compound's identification, chemical and physical properties, proposed synthesis, and analytical methodologies for its characterization.

Compound Identification and Properties

2,4,6-Trimethyloctane is unequivocally identified by the CAS Registry Number 62016-37-9.[1] [2] It is a saturated hydrocarbon with the molecular formula C₁₁H₂₄.[1]

Chemical and Physical Data

A summary of the key chemical and physical properties of **2,4,6-Trimethyloctane** is presented in Table 1. This data is crucial for understanding its behavior in various experimental settings.



Property	Value	Reference
Molecular Formula	C11H24	[1]
Molecular Weight	156.31 g/mol	[1]
CAS Number	62016-37-9	[1][2]
IUPAC Name	2,4,6-Trimethyloctane	[1]
Synonyms	Octane, 2,4,6-trimethyl-	[1][2][3]
Boiling Point	169 °C (estimated)	[3]
Vapor Pressure	1.7314 hPa @ 20°C (estimated)	[3]
Flash Point	58.35 °C (estimated)	[3]
Solubility in Water	Not specified	
LogP (Octanol-Water Partition Coefficient)	5.3	[3]

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of **2,4,6- Trimethyloctane**. Key spectral information is available from various sources.[1][2][4]

Spectroscopic Technique	Key Features	Reference
Mass Spectrometry (GC-MS)	NIST Number: 61432, Top Peak (m/z): 57, 2nd Highest: 43, 3rd Highest: 71	[1]
¹³ C NMR Spectroscopy	Spectra available in databases.	[1][4]
Infrared (IR) Spectroscopy	Vapor phase IR spectra are available.	[1]



Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **2,4,6-Trimethyloctane** was not explicitly found in the literature search, a highly probable synthetic route is the complete hydrogenation of an alkyne precursor. One potential precursor is 3,5,7-trimethyloct-1-yne. The reaction involves the addition of two equivalents of hydrogen gas (H₂) across the triple bond in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to yield the corresponding alkane.[5]

Generalized Experimental Protocol for Alkyne Hydrogenation

The following is a generalized procedure for the catalytic hydrogenation of an alkyne to an alkane. This protocol should be adapted and optimized for the specific synthesis of **2,4,6- Trimethyloctane** from a suitable alkyne precursor.

Materials:

- Alkyne precursor (e.g., 3,5,7-trimethyloct-1-yne)
- Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)
- Solvent (e.g., ethanol, ethyl acetate, or hexane)
- Hydrogen gas (H₂)
- Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of H₂)

Procedure:

- In a suitable reaction vessel, dissolve the alkyne precursor in an appropriate solvent.
- Carefully add the Pd/C catalyst to the solution.
- Seal the reaction vessel and purge the system with an inert gas (e.g., nitrogen or argon)
 before introducing hydrogen gas.



- Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm). For laboratory-scale synthesis, a balloon filled with hydrogen can be used.
- Stir the reaction mixture vigorously to ensure good contact between the catalyst, substrate, and hydrogen.
- Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Once the reaction is complete, carefully vent the excess hydrogen gas and purge the system with an inert gas.
- Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
- · Wash the filter cake with the reaction solvent.
- Remove the solvent from the filtrate under reduced pressure to yield the crude product.
- Purify the crude product, if necessary, by distillation or column chromatography to obtain pure 2,4,6-Trimethyloctane.

Analytical Identification and Characterization

The definitive identification and characterization of **2,4,6-Trimethyloctane** rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

Experimental Protocol:

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column (e.g., DB-1 or equivalent) of sufficient length (e.g., 30-60 meters) is typically used for separating hydrocarbon isomers.



- · Carrier Gas: Helium or hydrogen.
- Injection: A small volume of a dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC.
- Oven Temperature Program: A temperature gradient is typically employed, starting at a low temperature and ramping up to a higher temperature to ensure the separation of components with different boiling points. A representative program might start at 40-60°C and ramp at 5-10°C/min to 250-300°C.
- Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode.
 The resulting mass spectrum, characterized by the fragmentation pattern of the molecule, can be compared to spectral libraries (e.g., NIST) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol for ¹H and ¹³C NMR:

- Sample Preparation: Dissolve approximately 5-20 mg of the sample in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: A standard proton NMR experiment is performed. The chemical shifts, integration, and coupling patterns of the signals provide information about the different types of protons and their connectivity.
- ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed to determine the number of unique carbon environments in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For a saturated alkane like **2,4,6-Trimethyloctane**, the spectrum is characterized by C-H stretching and bending vibrations.



Experimental Protocol:

- Sample Preparation: The sample can be analyzed as a neat liquid (if a liquid at room temperature) between two salt plates (e.g., NaCl or KBr) or as a dilute solution in a suitable solvent (e.g., carbon tetrachloride, CCl₄) in an IR-transparent cell.
- Instrumentation: A Fourier-transform infrared spectrometer.
- Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000 to 400 cm⁻¹).
- Expected Absorptions: The spectrum will be dominated by strong C-H stretching absorptions just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹.

Logical Relationships and Workflows

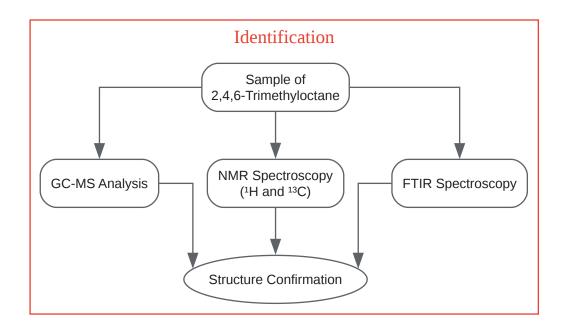
The following diagrams illustrate the logical workflow for the synthesis and identification of **2,4,6-Trimethyloctane**.



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Caption: A logical workflow for the synthesis of **2,4,6-Trimethyloctane**.





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Caption: An experimental workflow for the identification of **2,4,6-Trimethyloctane**.

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- To cite this document: BenchChem. [Technical Guide: 2,4,6-Trimethyloctane (CAS Number: 62016-37-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14541339#2-4-6-trimethyloctane-cas-number-62016-37-9-identification]



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